Comparative Physicochemical Properties: 5-Bromo-2-isobutoxybenzaldehyde vs. Non-Brominated 2-Isobutoxybenzaldehyde
The introduction of a bromine atom at the 5-position produces a quantifiable increase in molecular weight (+78.89 g/mol) and a significant enhancement in lipophilicity compared to the non-halogenated analog 2-isobutoxybenzaldehyde. This lipophilicity shift has direct implications for membrane permeability in cellular assays [1].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW = 257.12 g/mol; cLogP = 3.94 ± 0.30 (calculated) |
| Comparator Or Baseline | 2-Isobutoxybenzaldehyde (CAS 81995-32-6): MW = 178.23 g/mol; LogP = 2.53 ± 0.30 (calculated) |
| Quantified Difference | MW increase of 44% (78.89 g/mol); ΔcLogP ≈ +1.41 units (~1.56× higher lipophilicity by partition coefficient ratio) |
| Conditions | Calculated values using standard prediction algorithms; experimental LogP data not reported for target compound in open literature. |
Why This Matters
The higher lipophilicity of 5-bromo-2-isobutoxybenzaldehyde (cLogP ≈ 3.94 vs. 2.53 for the non-brominated analog) predicts enhanced passive membrane permeability in cellular assays, a critical parameter for medicinal chemistry programs where compounds must cross lipid bilayers to access intracellular targets.
- [1] Chem960. 81995-32-6 (2-异丁氧基苯甲醛) – Physicochemical Properties. View Source
